molecular formula C8H4F6 B3118523 1-Fluoro-3-(pentafluoroethyl)benzene CAS No. 2396-10-3

1-Fluoro-3-(pentafluoroethyl)benzene

Cat. No.: B3118523
CAS No.: 2396-10-3
M. Wt: 214.11 g/mol
InChI Key: IGWFBHAJIRLYRO-UHFFFAOYSA-N
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Description

1-Fluoro-3-(pentafluoroethyl)benzene is an organic compound with the molecular formula C8H4F6. It is a fluorinated aromatic compound, characterized by the presence of a fluoro group and a pentafluoroethyl group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-Fluoro-3-(pentafluoroethyl)benzene typically involves the fluorination of benzene derivatives. One common method includes the reaction of fluorobenzene with pentafluoroethyl iodide in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to achieve high yields . Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

1-Fluoro-3-(pentafluoroethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and pentafluoroethyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway chosen .

Scientific Research Applications

1-Fluoro-3-(pentafluoroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(pentafluoroethyl)benzene involves its interaction with molecular targets through its fluoro and pentafluoroethyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and stability. The pathways involved often include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

1-Fluoro-3-(pentafluoroethyl)benzene can be compared with other fluorinated aromatic compounds such as:

  • 1-Fluoro-2-(pentafluoroethyl)benzene
  • 1-Fluoro-4-(pentafluoroethyl)benzene
  • 1-Fluoro-3-(trifluoromethyl)benzene

These compounds share similar structural features but differ in the position and type of fluorinated groups attached to the benzene ring. The unique combination of fluoro and pentafluoroethyl groups in this compound gives it distinct chemical properties and reactivity .

Properties

IUPAC Name

1-fluoro-3-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-6-3-1-2-5(4-6)7(10,11)8(12,13)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWFBHAJIRLYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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